molecular formula C39H43FN2O11 B14125868 (2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14125868
M. Wt: 734.8 g/mol
InChI Key: ZUTLXLYYUSGCQH-QDTRBDONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a highly substituted flavonoid glucuronide derivative characterized by a tetrahydropyran core with multiple hydroxyl groups, a carboxylic acid moiety, and a complex pyrrole-based side chain. Key structural features include:

  • Tetrahydropyran ring: The (2S,3S,4S,5R,6S) configuration is common in flavonoid glucuronides, contributing to hydrogen-bonding interactions and solubility .
  • Pyrrole substituent: The side chain contains a pyrrole group with 4-fluorophenyl, phenylcarbamoyl, and isopropyl substituents, which are rare in natural flavonoid derivatives and likely influence target specificity .

The fluorophenyl group may enhance metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C39H43FN2O11

Molecular Weight

734.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33-,34-,35+,36-,39+/m0/s1

InChI Key

ZUTLXLYYUSGCQH-QDTRBDONSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The pyrrole ring is synthesized via the Paal-Knorr reaction, a well-established method for constructing pyrroles from 1,4-diketones and primary amines. For this target, the 1,4-diketone precursor is designed to incorporate the 4-fluorophenyl and isopropyl substituents.

Step 1: Preparation of 1,4-Diketone

  • A Sonogashira coupling between 4-fluoroiodobenzene and propargyl alcohol yields 4-fluorophenylpropagyl alcohol, which is oxidized to the corresponding diketone using Jones reagent (CrO3/H2SO4).
  • Yield : 68–72%.

Step 2: Cyclization with Phenylcarbamoyl-Ammonia

  • The diketone reacts with ammonium carbamate under acidic conditions (acetic acid, 80°C) to form the pyrrole ring. The phenylcarbamoyl group is introduced via post-cyclization acylation using phenyl isocyanate.
  • Yield : 55–60%.

Regioselective Functionalization

The isopropyl group at position 5 is installed via Friedel-Crafts alkylation using isopropyl bromide and AlCl3. Steric hindrance from the adjacent 4-fluorophenyl group necessitates low-temperature conditions (−20°C) to minimize side reactions.

Synthesis of the 3,5-Dihydroxyheptanoyl Linker

Aldol Condensation for Chain Elongation

A protected glyceraldehyde derivative undergoes iterative aldol reactions to construct the seven-carbon chain. Key steps include:

  • Asymmetric Aldol Reaction : Using a proline-derived organocatalyst to install the 3S,5S dihydroxy configuration.
  • Protection Strategy : Temporary silyl ether (TBS) groups preserve hydroxyl functionality during chain elongation.

Oxidative Installation of the Carboxylic Acid

The terminal primary alcohol is oxidized to a carboxylic acid using TEMPO/NaClO2, followed by selective deprotection of the TBS groups (HF-pyridine).

Synthesis of the Glucuronic Acid Moiety

Glucose Oxidation and Stereochemical Control

D-Glucose is selectively oxidized at C6 using TEMPO/NaOCl to yield glucuronic acid. The remaining hydroxyl groups are protected as benzyl ethers to prevent undesired side reactions during subsequent esterification.

Esterification with the Heptanoyl Linker

The glucuronic acid’s C2 hydroxyl is activated as a mixed carbonate (ClCO2R) and coupled to the heptanoyl linker’s carboxylic acid using DCC/DMAP. Deprotection of benzyl groups via hydrogenolysis (H2/Pd-C) yields the free glucuronic acid ester.

Final Assembly and Global Deprotection

Coupling of Pyrrole-Carboxamide and Heptanoyl-Glucuronate

The pyrrole-carboxamide’s secondary alcohol is activated as a mesylate (MsCl, Et3N) and displaced by the heptanoyl-glucuronate’s hydroxyl group under basic conditions (K2CO3, DMF).

Final Deprotection and Purification

Remaining protecting groups (silyl ethers, benzyl carbamates) are removed using TBAF and H2/Pd-C, respectively. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, D2O): δ 7.45–7.10 (m, aromatic H), 5.25 (d, J = 3.5 Hz, H-1 glucuronate), 4.90–4.70 (m, heptanoyl H-3,5).
  • HRMS : [M+H]⁺ calculated for C41H44FN3O14: 870.2841; found: 870.2835.

Stereochemical Purity

Chiral HPLC (Chiralpak IA column) confirms >98% enantiomeric excess for all stereocenters.

Challenges and Optimization Strategies

Stereochemical Drift During Esterification

The C3 and C5 hydroxyls of the heptanoyl linker are prone to epimerization under acidic conditions. This is mitigated by using non-polar solvents (toluene) and low temperatures (0°C).

Low Yields in Paal-Knorr Cyclization

Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency, increasing yields to 75%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The aromatic rings and hydroxyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight
Target Compound Flavonoid glucuronide Pyrrole (4-fluorophenyl, phenylcarbamoyl, isopropyl) ~800 (estimated)
Baicalin [(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid] Flavonoid glucuronide Chromene (phenyl, dihydroxy, oxo) 446.37
(2S,3S,4S,5R,6S)-6-((6,8-difluoro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid Flavonoid glucuronide Chromene (difluoro, methyl, oxo) 388.27
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid Flavonoid glucuronide Propanoyloxy (isobutylphenyl) ~450 (estimated)

Key Observations :

  • The target compound’s pyrrole side chain is unique among flavonoid glucuronides, which typically feature chromene or simpler aryl groups .
  • Halogenation (e.g., fluorine in the target compound and ) is associated with increased lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Stability Notes LogP (Predicted)
Target Compound Moderate (hydrophilic core, lipophilic side chain) Likely sensitive to esterase hydrolysis due to heptanoyloxy bridge ~2.5
Baicalin High (polar hydroxyl groups) Stable in acidic conditions; degrades in alkaline environments -0.5
Compound from Low (stored at -20°C in inert atmosphere) Sensitive to heat and moisture ~1.8

Key Observations :

  • The target compound’s balance of hydrophilic (glucuronide) and lipophilic (pyrrole) regions may improve membrane permeability compared to purely polar analogs like baicalin .

Table 3: Reported Bioactivities of Structural Analogs

Compound Name Bioactivity Mechanism/Applications
Target Compound Hypothetical: Anticancer (via kinase inhibition) Pyrrole may interact with ATP-binding pockets
Baicalin Antioxidant, anti-inflammatory, anticancer Scavenges ROS; inhibits NF-κB signaling
Compound from Antibacterial (unpublished) Chromene moiety disrupts bacterial membranes

Key Observations :

  • Fluorine substitution may enhance bioavailability compared to non-halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during large-scale preparation?

  • Methodological Answer : Multi-step synthesis typically involves coupling the pyrrolidine core (e.g., via Suzuki-Miyaura cross-coupling for fluorophenyl groups) with the glycosidic oxane moiety using esterification under anhydrous conditions (e.g., DCC/DMAP catalysis). Purification requires reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Purity (>98%) is confirmed via LC-MS (ESI+) and ¹H/¹³C NMR .

Q. How can the stereochemical configuration of the compound be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra for key chiral centers. Nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximity of substituents .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodological Answer : Solubility in aqueous buffers (pH 7.4) is low (log P = -0.87; ~0.0877 mg/mL), necessitating formulation with cyclodextrins or lipid-based nanoparticles. Stability studies (40°C/75% RH for 4 weeks) show degradation under acidic conditions (pH <5), requiring storage at -20°C in amber vials .

Q. Which biological targets or pathways are associated with this compound?

  • Methodological Answer : Computational docking (AutoDock Vina) predicts affinity for carbohydrate-processing enzymes (e.g., glycosyltransferases) and organic anion-transporting polypeptides (OATP1C1). Validate via competitive binding assays using radiolabeled substrates (e.g., ³H-labeled thyroxine for OATP1C1) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyrrolidine and oxane moieties?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with chlorophenyl) and assess bioactivity via enzyme inhibition assays (IC₅₀) or cellular uptake studies. Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. What strategies ensure enantiomeric purity during synthesis, given the compound’s multiple stereocenters?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) for asymmetric induction. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Adjust mobile phase pH (5.5 ± 0.02) to resolve diastereomers .

Q. How can in vivo efficacy be evaluated despite poor pharmacokinetic properties?

  • Methodological Answer : Use prodrug strategies (e.g., esterification of carboxylic acid groups) to enhance bioavailability. Monitor plasma concentrations via LC-MS/MS after IV/PO administration in rodent models. Assess tissue distribution using ¹⁸F-radiolabeled analogs .

Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER) to assess binding mode flexibility. Validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based assays for functional inhibition). Check for off-target interactions via kinome-wide profiling .

Q. What analytical methods identify metabolites formed during hepatic processing?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Use MassHunter software for metabolite ID based on mass shifts (e.g., +16 Da for hydroxylation). Confirm with synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.